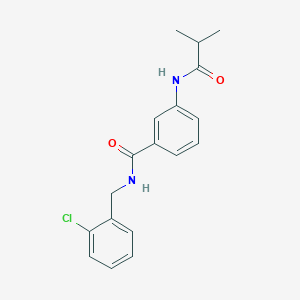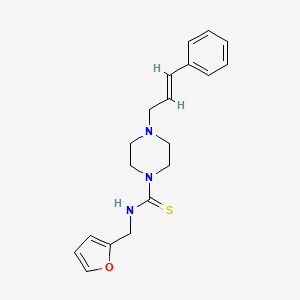
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide, also known as CBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CBI is a member of the benzamide class of compounds that has been studied for its ability to modulate various biological processes.
科学的研究の応用
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been studied for its potential pharmacological properties in various fields of scientific research such as cancer, inflammation, and neuroprotection. In cancer research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. In inflammation research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neuroprotection research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide is not fully understood, but it is believed to modulate various biological processes such as cell proliferation, apoptosis, and inflammation. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer and inflammation, respectively. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In neuroprotection research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has several advantages for lab experiments such as its high potency and selectivity, which make it an ideal tool for studying various biological processes. However, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide also has some limitations such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide also has limited stability in biological fluids, which can affect its pharmacokinetics and bioavailability.
将来の方向性
There are several future directions for N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide research such as exploring its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide and to optimize its pharmacokinetics and bioavailability. Additionally, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide derivatives with improved solubility and stability could be developed to enhance its therapeutic potential.
合成法
The synthesis of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide involves the reaction of 2-chlorobenzylamine with 3-(isobutyrylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide as a white crystalline solid that can be purified using standard techniques such as recrystallization or column chromatography.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)17(22)21-15-8-5-7-13(10-15)18(23)20-11-14-6-3-4-9-16(14)19/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKLSKSFXWVUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-[(2-methylpropanoyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)
![3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)






![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)
